

# selecting the appropriate controls for RBM10 functional assays

Author: BenchChem Technical Support Team. Date: December 2025



## RBM10 Functional Assays: A Technical Support Guide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RNA Binding Motif Protein 10 (RBM10). The following information is designed to help you select appropriate controls and troubleshoot common issues encountered during functional assays.

## Frequently Asked Questions (FAQs) and Troubleshooting

Q1: We are observing inconsistent RBM10 protein levels in our Western blots across replicates. What could be the cause?

A1: Inconsistent RBM10 protein levels in Western blotting can stem from several factors. Here's a troubleshooting guide:

Sample Preparation and Lysis: Incomplete cell lysis can lead to variable protein extraction.
 Ensure your lysis buffer is appropriate for nuclear proteins (RBM10 is predominantly nuclear) and contains fresh protease and phosphatase inhibitors. Consider sonication on ice to ensure complete lysis.

## Troubleshooting & Optimization





- Protein Quantification: Inaccurate protein quantification is a common source of loading inconsistencies. Use a reliable protein assay (e.g., BCA) and ensure your samples fall within the linear range of the assay.
- Loading and Transfer: Ensure equal loading of protein amounts across all wells. Verify transfer efficiency by using a reversible protein stain like Ponceau S on the membrane after transfer.
- Antibody Performance: The specificity and optimal dilution of your primary anti-RBM10
   antibody are critical. Validate your antibody by including positive and negative controls. A cell
   line known to express RBM10 can serve as a positive control, while a cell line with RBM10
   knocked down or out can serve as a negative control.

Q2: Our RBM10 knockdown/knockout experiments show variable efficiency or off-target effects. How can we improve our results?

A2: Proper controls are essential for interpreting knockdown or knockout experiments.

### Negative Controls:

- Scrambled/Non-targeting siRNA/shRNA: Use a sequence that does not target any known gene in your model system. This controls for the effects of the delivery vehicle (e.g., lipid nanoparticles, viral particles) and the introduction of foreign RNA.
- Parental/Wild-type Cells: Untreated cells from the same line serve as a baseline for normal RBM10 expression and phenotype.

#### Positive Controls:

- Validated siRNA/shRNA/gRNA: Use a sequence that has been previously published and shown to effectively reduce RBM10 expression.
- Rescue Experiment: Re-introduce a form of RBM10 that is resistant to your knockdown construct (e.g., by silent mutations in the target sequence) to see if it reverses the observed phenotype. This confirms that the phenotype is specifically due to the loss of RBM10.

## Troubleshooting & Optimization





 Validation: Always validate your knockdown/knockout at both the mRNA (RT-qPCR) and protein (Western blot) levels.

Q3: We are performing an alternative splicing assay to assess RBM10's function. What are the critical controls to include?

A3: When analyzing RBM10-mediated alternative splicing, it's crucial to differentiate between direct and indirect effects.

### Negative Controls:

- Vector Control: For overexpression studies, use an empty vector control to account for any effects of the plasmid backbone or transfection reagent.
- Non-targeting siRNA/shRNA Control: For knockdown studies, as described above.

#### Positive Controls:

- Known RBM10 Target: Analyze the splicing of a well-established RBM10 target, such as
   NUMB exon 9.[1][2] RBM10 typically promotes the skipping of this exon.[1][2]
- Splicing Reporter Minigene: Use a minigene construct containing the target exon and flanking intronic sequences. This allows you to study splicing in a more controlled system.

#### Experimental Considerations:

- Analyze multiple RBM10 target genes to understand the breadth of its splicing activity.
- Treat cells with a transcription inhibitor (e.g., actinomycin D) to distinguish between effects on splicing and transcription.

Q4: Our co-immunoprecipitation (Co-IP) experiment to identify RBM10-interacting proteins has high background. How can we optimize this?

A4: High background in Co-IP is often due to non-specific binding.

Negative Controls:



- Isotype Control Antibody: Use an antibody of the same isotype (e.g., rabbit IgG) as your anti-RBM10 antibody but with no specificity for any protein in your lysate. This will reveal proteins that bind non-specifically to the antibody or the beads.
- Beads Only Control: Incubate your cell lysate with just the protein A/G beads to identify proteins that bind directly to the beads.

### Optimization Steps:

- Lysis Buffer: Use a lysis buffer with appropriate salt and detergent concentrations to minimize non-specific interactions while preserving true interactions.
- Washing: Increase the number and stringency of washes after immunoprecipitation to remove non-specifically bound proteins.
- Pre-clearing: Incubate the cell lysate with beads prior to adding the primary antibody to remove proteins that non-specifically bind to the beads.

## **Quantitative Data Summary**

The following tables summarize key quantitative data from representative RBM10 functional assays. These values can serve as a reference for expected outcomes.

Table 1: Effect of RBM10 Overexpression and Knockdown on Cell Proliferation



| Cell Line | Experiment              | Assay | Result                                           | Reference |
|-----------|-------------------------|-------|--------------------------------------------------|-----------|
| A549      | RBM10<br>Overexpression | CCK-8 | Significant<br>decrease in cell<br>proliferation | [3]       |
| H1299     | RBM10<br>Overexpression | CCK-8 | Significant<br>decrease in cell<br>proliferation | [3]       |
| A549      | RBM10<br>Knockdown      | CCK-8 | Marked<br>enhancement of<br>cell proliferation   | [3]       |
| H1299     | RBM10<br>Knockdown      | CCK-8 | Marked<br>enhancement of<br>cell proliferation   | [3]       |

Table 2: RBM10 Regulation of Alternative Splicing

| Target Gene | Cell Line | RBM10<br>Perturbation | Splicing<br>Outcome                              | Reference |
|-------------|-----------|-----------------------|--------------------------------------------------|-----------|
| NUMB exon 9 | HeLa      | Knockdown             | Increased inclusion                              | [4]       |
| Fas exon 6  | -         | Overexpression        | Increased<br>skipping                            | [5]       |
| BCL-X       | -         | Overexpression        | Promotes<br>internal 5' splice<br>site selection | [6]       |

# Experimental Protocols Western Blotting for RBM10 Detection

• Sample Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.



- Protein Quantification: Determine protein concentration using a BCA assay.
- SDS-PAGE: Load 20-40 μg of protein per well onto a 4-20% Tris-glycine gel.
- Transfer: Transfer proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody against RBM10 overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRPconjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

## **RT-qPCR for Alternative Splicing Analysis**

- RNA Extraction: Isolate total RNA from cells using a suitable kit.
- cDNA Synthesis: Synthesize cDNA using a reverse transcription kit with random hexamers or oligo(dT) primers.
- qPCR: Perform qPCR using primers that specifically amplify the inclusion and exclusion isoforms of the target exon.
- Analysis: Calculate the Percent Spliced In (PSI) value using the formula: PSI = [Inclusion isoform] / ([Inclusion isoform] + [Exclusion isoform]) \* 100.

## Co-Immunoprecipitation (Co-IP) of RBM10

- Cell Lysis: Lyse cells in a non-denaturing Co-IP buffer containing protease and phosphatase inhibitors.
- Pre-clearing: Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce nonspecific binding.



- Immunoprecipitation: Add the anti-RBM10 antibody or an isotype control IgG to the precleared lysate and incubate overnight at 4°C.
- Complex Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
- Washing: Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.
- Elution: Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
- Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.

## **Signaling Pathways and Experimental Workflows**





## Troubleshooting & Optimization

Check Availability & Pricing

Click to download full resolution via product page

Caption: RBM10 is involved in multiple signaling pathways regulating apoptosis and cell proliferation.[3][5][6][7]





Click to download full resolution via product page

Caption: A typical experimental workflow for RBM10 knockdown followed by functional analysis.





Click to download full resolution via product page

Caption: A generalized workflow for co-immunoprecipitation to identify RBM10-interacting proteins.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Tumor suppressor properties of the splicing regulatory factor RBM10 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. RBM10 inhibits cell proliferation of lung adenocarcinoma via RAP1/AKT/CREB signalling pathway PMC [pmc.ncbi.nlm.nih.gov]
- 4. The RNA-binding landscape of RBM10 and its role in alternative splicing regulation in models of mouse early development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RBM10: Structure, functions, and associated diseases PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | RBM10 Regulates Tumor Apoptosis, Proliferation, and Metastasis [frontiersin.org]
- 7. RBM10 Regulates Tumor Apoptosis, Proliferation, and Metastasis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [selecting the appropriate controls for RBM10 functional assays]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15144495#selecting-the-appropriate-controls-for-rbm10-functional-assays]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com